PROPAN-2-YL 2-[(4-OXO-3-PHENYL-4H-CHROMEN-7-YL)OXY]PROPANOATE
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Overview
Description
Isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate is a chemical compound with the molecular formula C21H20O5 and a molecular weight of 352.4 g/mol. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of PROPAN-2-YL 2-[(4-OXO-3-PHENYL-4H-CHROMEN-7-YL)OXY]PROPANOATE involves several steps. One common method includes the reaction of 4-oxo-3-phenyl-4H-chromen-7-ol with isopropyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s chromen-4-one core is known for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[(4-OXO-3-PHENYL-4H-CHROMEN-7-YL)OXY]PROPANOATE involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .
Comparison with Similar Compounds
Isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate can be compared with other similar compounds, such as:
Isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate: This compound has a similar structure but differs in the position of the oxo group, which can lead to different chemical and biological properties.
Isopropyl 2-[(4-oxo-3-(4-chlorophenyl)-4H-chromen-7-yl)oxy]propanoate: The presence of a chlorine atom in the phenyl ring can significantly alter the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C21H20O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
propan-2-yl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C21H20O5/c1-13(2)25-21(23)14(3)26-16-9-10-17-19(11-16)24-12-18(20(17)22)15-7-5-4-6-8-15/h4-14H,1-3H3 |
InChI Key |
WWARBESHMUKGNC-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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